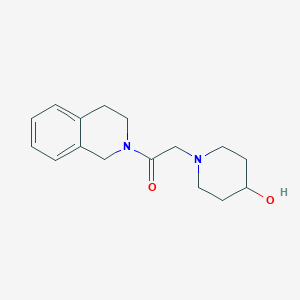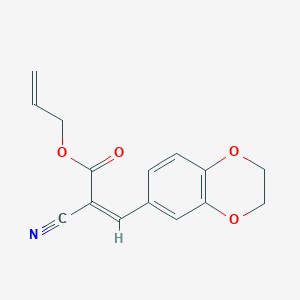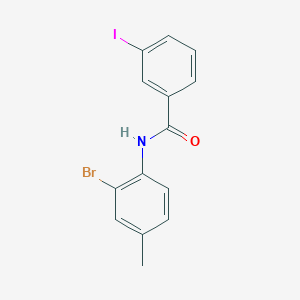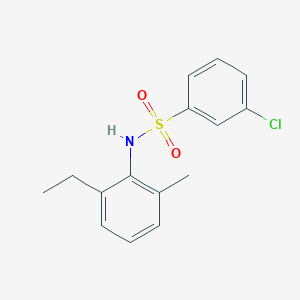
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be an effective treatment option for certain types of tumors.
作用機序
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide works by inhibiting the activity of several enzymes and signaling pathways that are involved in the growth and survival of cancer cells. Specifically, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which play important roles in the development and progression of cancer. By inhibiting these enzymes, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide can prevent cancer cells from dividing and spreading, ultimately leading to their death.
Biochemical and Physiological Effects
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BTK and ITK, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide can also induce apoptosis (cell death) in cancer cells and inhibit the production of cytokines (proteins that promote inflammation and tumor growth). These effects suggest that 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide could be an effective treatment option for a variety of different types of cancer.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide in lab experiments is its specificity for BTK and ITK enzymes. This specificity allows researchers to study the effects of inhibiting these enzymes in cancer cells without affecting other important cellular processes. However, one limitation of using 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide is that it may not be effective in all types of cancer cells, and further research is needed to determine which types of tumors are most responsive to this treatment.
将来の方向性
There are several potential future directions for research on 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide. One area of interest is the development of combination therapies that include 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide and other cancer treatments. Studies have shown that 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide can enhance the effectiveness of chemotherapy and radiation therapy, and further research is needed to determine the optimal combination of treatments for different types of cancer. Additionally, researchers are interested in exploring the potential use of 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is ongoing research into the development of new and more potent BTK inhibitors, which could potentially improve upon the efficacy of 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide in treating cancer.
合成法
The synthesis of 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide involves several steps, including the reaction of 5-chlorothiophene-2-sulfonyl chloride with 3-aminobenzenesulfonamide, followed by the addition of sodium hydroxide and the subsequent formation of the final product. This process has been optimized to produce high yields of pure 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide.
科学的研究の応用
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide has been the subject of several scientific studies, with researchers investigating its potential as a treatment option for various types of cancer. Studies have shown that 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide inhibits the growth and proliferation of cancer cells, including those in B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In addition, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S3/c11-9-4-5-10(18-9)20(16,17)13-7-2-1-3-8(6-7)19(12,14)15/h1-6,13H,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMRZRTYGPHHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)

![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)



![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)